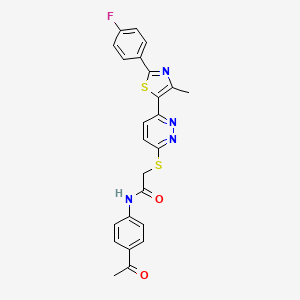

![molecular formula C13H15N3O2S2 B2927868 1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 459846-05-0](/img/structure/B2927868.png)

1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperidine, thiophene, and oxadiazole . Piperidine is a common building block in natural products and has been used in the production of various drugs . Thiophene and oxadiazole are also common in pharmaceutical compounds .

Molecular Structure Analysis

The compound is composed of a piperidine ring, a thiophene ring, and an oxadiazole ring . The exact molecular structure would need to be confirmed through spectral data and elemental analyses .Aplicaciones Científicas De Investigación

Anticancer Applications

- The synthesis and evaluation of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure demonstrated potential as anticancer agents. These compounds were synthesized through a sequence of reactions starting from 4-methylbenzenesulfonylchloride and ethyl 4-piperidinecarboxylate, leading to the creation of compounds with promising anticancer activities, as indicated by their low IC50 values in comparative studies to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Synthesis and Biological Evaluation

- Research on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides highlighted the significant biological activities of these compounds. They were synthesized through a series of reactions involving different organic acids, with their structures confirmed by modern spectroscopic techniques. These compounds were evaluated for their enzymatic inhibition capabilities, particularly against butyrylcholinesterase (BChE), showing potential therapeutic benefits for conditions like Alzheimer's disease (Khalid et al., 2016).

Sulfur-Transfer Reagent Applications

- The utilization of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines to prepare sulfur-nitrogen heterocycles was explored. This methodology facilitated the synthesis of various heterocyclic compounds, demonstrating the versatility of piperidine derivatives in synthesizing complex structures (Bryce, 1984).

Antimicrobial and Enzyme Inhibition

- Novel heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds, through a series of synthesized steps, demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. The enzyme inhibition activity suggests these compounds' potential as drug candidates for treating Alzheimer's disease (Rehman et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

1-piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c17-11(16-6-2-1-3-7-16)9-20-13-15-14-12(18-13)10-5-4-8-19-10/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFAOSUPLKINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)

![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)

![5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2927791.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2927799.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2927804.png)

amine](/img/structure/B2927807.png)